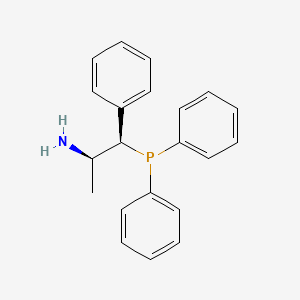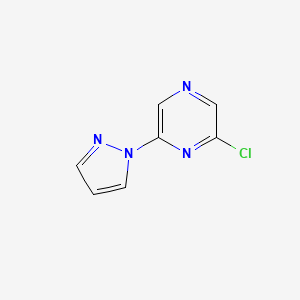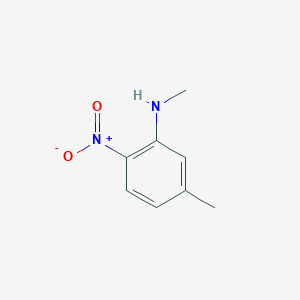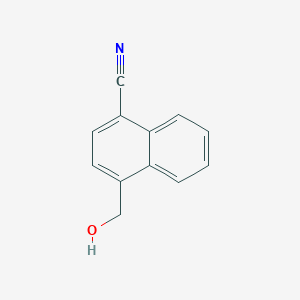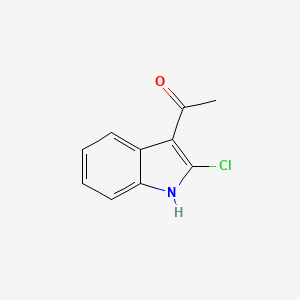
1-(2-cloro-1H-indol-3-il)etanona
Descripción general
Descripción
1-(2-Chloro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the second position of the indole ring and an ethanone group at the third position. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
1-(2-Chloro-1H-indol-3-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Industry: This compound is utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
1-(2-chloro-1H-indol-3-yl)ethanone plays a crucial role in biochemical reactions, particularly in the synthesis of synthetic cannabinoids . It interacts with various enzymes and proteins, including those involved in the metabolic pathways of cannabinoids. The compound’s interaction with these biomolecules can influence the synthesis and degradation of cannabinoids, affecting their overall activity and function.
Cellular Effects
1-(2-chloro-1H-indol-3-yl)ethanone has been shown to impact various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cannabinoid receptors can modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes related to these processes, thereby influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 1-(2-chloro-1H-indol-3-yl)ethanone involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of cannabinoids, leading to increased levels of these compounds in the body . Additionally, 1-(2-chloro-1H-indol-3-yl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chloro-1H-indol-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C . Its degradation over time can lead to changes in its activity and effectiveness. Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(2-chloro-1H-indol-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cannabinoid receptor activity and influencing cell signaling pathways . At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(2-chloro-1H-indol-3-yl)ethanone is involved in various metabolic pathways, particularly those related to the synthesis and degradation of cannabinoids. The compound interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For example, it may inhibit enzymes responsible for the breakdown of cannabinoids, leading to increased levels of these compounds in the body. Additionally, the compound’s interaction with metabolic enzymes can affect the overall metabolic balance and homeostasis.
Transport and Distribution
The transport and distribution of 1-(2-chloro-1H-indol-3-yl)ethanone within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the compound’s distribution to specific tissues and organs, influencing its overall activity and function.
Subcellular Localization
1-(2-chloro-1H-indol-3-yl)ethanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. This subcellular localization can influence the compound’s effectiveness and its overall impact on cellular function.
Métodos De Preparación
The synthesis of 1-(2-chloro-1H-indol-3-yl)ethanone can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can also be conducted under solvent-free conditions, offering an environmentally friendly alternative .
Análisis De Reacciones Químicas
1-(2-Chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines Major products formed from these reactions include various substituted indoles and alcohol derivatives.
Comparación Con Compuestos Similares
1-(2-Chloro-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with an ethyl group instead of a chloro group.
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: Contains a pyridine ring, offering different biological activities.
2-Chloroindole-3-carboxaldehyde: Another chloro-substituted indole with an aldehyde group instead of an ethanone group. The uniqueness of 1-(2-chloro-1H-indol-3-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-chloro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUCXVVONVJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448778 | |
| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-74-3 | |
| Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
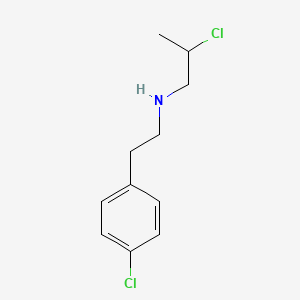

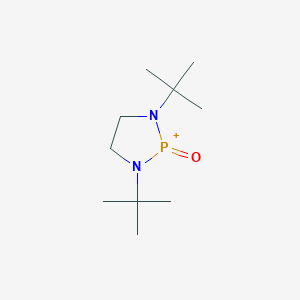
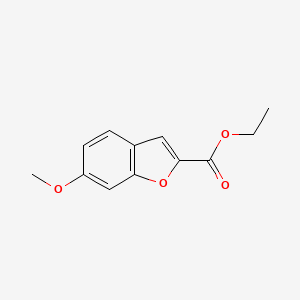
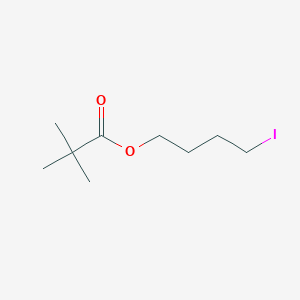
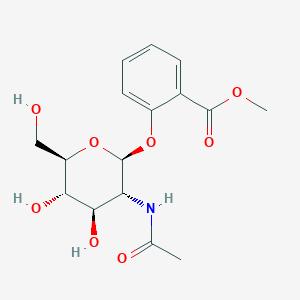
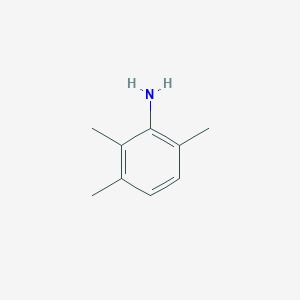

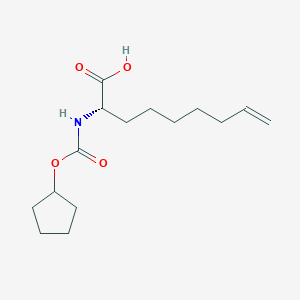
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
